

Independent Validation of Published AT7519 TFA Findings: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: AT7519 TFA

Cat. No.: B1139512

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This guide provides an objective comparison of the cyclin-dependent kinase (CDK) inhibitor AT7519 trifluoroacetate (TFA) with other notable alternatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of **AT7519 TFA**'s performance supported by experimental data. This document summarizes quantitative findings in structured tables, details experimental methodologies for key assays, and provides visual representations of relevant biological pathways and workflows.

Overview of AT7519 TFA

AT7519 is a potent small molecule inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.^{[1][2]} Its mechanism of action involves the inhibition of these kinases, which are crucial for cell cycle progression and transcription. By targeting these CDKs, AT7519 disrupts the cell cycle, leading to cell cycle arrest and apoptosis in various cancer cell lines.^[3] ^[4] This multi-targeted approach has demonstrated anti-proliferative activity in a wide range of human cancer cell lines, encompassing both solid tumors and hematological malignancies.^[1]

Comparative Analysis of CDK Inhibitors

To provide a comprehensive understanding of **AT7519 TFA**'s performance, this guide compares it with both pan-CDK inhibitors and more selective CDK4/6 inhibitors.

Pan-CDK Inhibitor Alternatives:

- Flavopiridol (Alvocidib): The first CDK inhibitor to enter clinical trials, Flavopiridol is a pan-CDK inhibitor targeting CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[\[5\]](#)[\[6\]](#)
- Dinaciclib (SCH 727965): A potent inhibitor of CDK1, CDK2, CDK5, and CDK9, Dinaciclib has shown activity in various cancer models.[\[7\]](#)[\[8\]](#)

Selective CDK4/6 Inhibitor Alternatives:

- Palbociclib (Ibrance): The first FDA-approved CDK4/6 inhibitor, Palbociclib is used in combination with endocrine therapy for HR-positive, HER2-negative breast cancer.[\[9\]](#)[\[10\]](#)
- Ribociclib (Kisqali): Another selective CDK4/6 inhibitor approved for the treatment of HR-positive, HER2-negative breast cancer.[\[11\]](#)
- Abemaciclib (Verzenio): A selective CDK4/6 inhibitor with a distinct chemical structure and a greater selectivity for CDK4.[\[12\]](#)

Data Presentation

In Vitro Kinase Inhibitory Activity of AT7519 and Alternatives

Compound	CDK1 (IC ₅₀ , nM)	CDK2 (IC ₅₀ , nM)	CDK4 (IC ₅₀ , nM)	CDK5 (IC ₅₀ , nM)	CDK6 (IC ₅₀ , nM)	CDK9 (IC ₅₀ , nM)
AT7519	210	47	100	13	170	<10
Flavopiridol	30	170	100	-	60	10
Dinaciclib	3	1	-	1	-	4
Palbociclib	-	-	11	-	16	-
Ribociclib	>10,000	>10,000	10	-	39	-
Abemaciclib	-	-	2	-	10	-

Note: IC₅₀ values are approximate and can vary depending on the assay conditions. Data compiled from multiple sources. A "-" indicates that data was not readily available.

Anti-proliferative Activity of AT7519 and Alternatives in Cancer Cell Lines

Cell Line	Cancer Type	AT7519 (IC ₅₀)	Flavopiridol (IC ₅₀)	Dinaciclib (IC ₅₀)	Palbociclib (IC ₅₀)	Ribociclib (IC ₅₀)	Abemaciclib (IC ₅₀)
HCT116	Colon Carcinoma	82 nM	13 nM	-	-	-	-
MCF-7	Breast Carcinoma	40 nM	G1 arrest at 300 nM	-	180 nM	118 nM	33 nM
A2780	Ovarian Carcinoma	350 nM	15 nM	-	-	-	-
PC3	Prostate Carcinoma	-	10 nM	-	-	-	-
HL-60	Leukemia	-	-	-	-	-	-
MM.1S	Multiple Myeloma	500 nM	-	-	-	-	-

Note: IC₅₀ values represent the concentration required to inhibit cell growth by 50% and can vary based on experimental conditions. Data compiled from multiple sources. A "-" indicates that data was not readily available.

In Vivo Efficacy of AT7519 and Alternatives in Xenograft Models

Compound	Cancer Type	Xenograft Model	Dosing Regimen	Tumor Growth Inhibition (TGI)
AT7519	Colon Cancer	HCT116	9.1 mg/kg, twice daily	Tumor regression
AT7519	Multiple Myeloma	MM.1S	15 mg/kg, once daily	Significant TGI
Flavopiridol	Cholangiocarcinoma	CCA xenograft	-	Potent TGI
Dinaciclib	-	-	-	Regression in solid tumors
Palbociclib	Medulloblastoma	Med-211FH (MYC-amplified)	-	Tumor regression (63% reduction)
Ribociclib	Neuroblastoma	BE2C	200 mg/kg, once daily	Significant TGI
Abemaciclib	Breast Cancer	T47D (ER+)	75 mg/kg, once daily	Tumor regression

Note: The level of tumor growth inhibition can be influenced by the specific xenograft model, dosing schedule, and duration of treatment. Data compiled from multiple sources. A "-" indicates that data was not readily available.

Experimental Protocols

Cell Viability (MTT) Assay

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., **AT7519 TFA** or an alternative) and incubate for 48-72 hours.

- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis

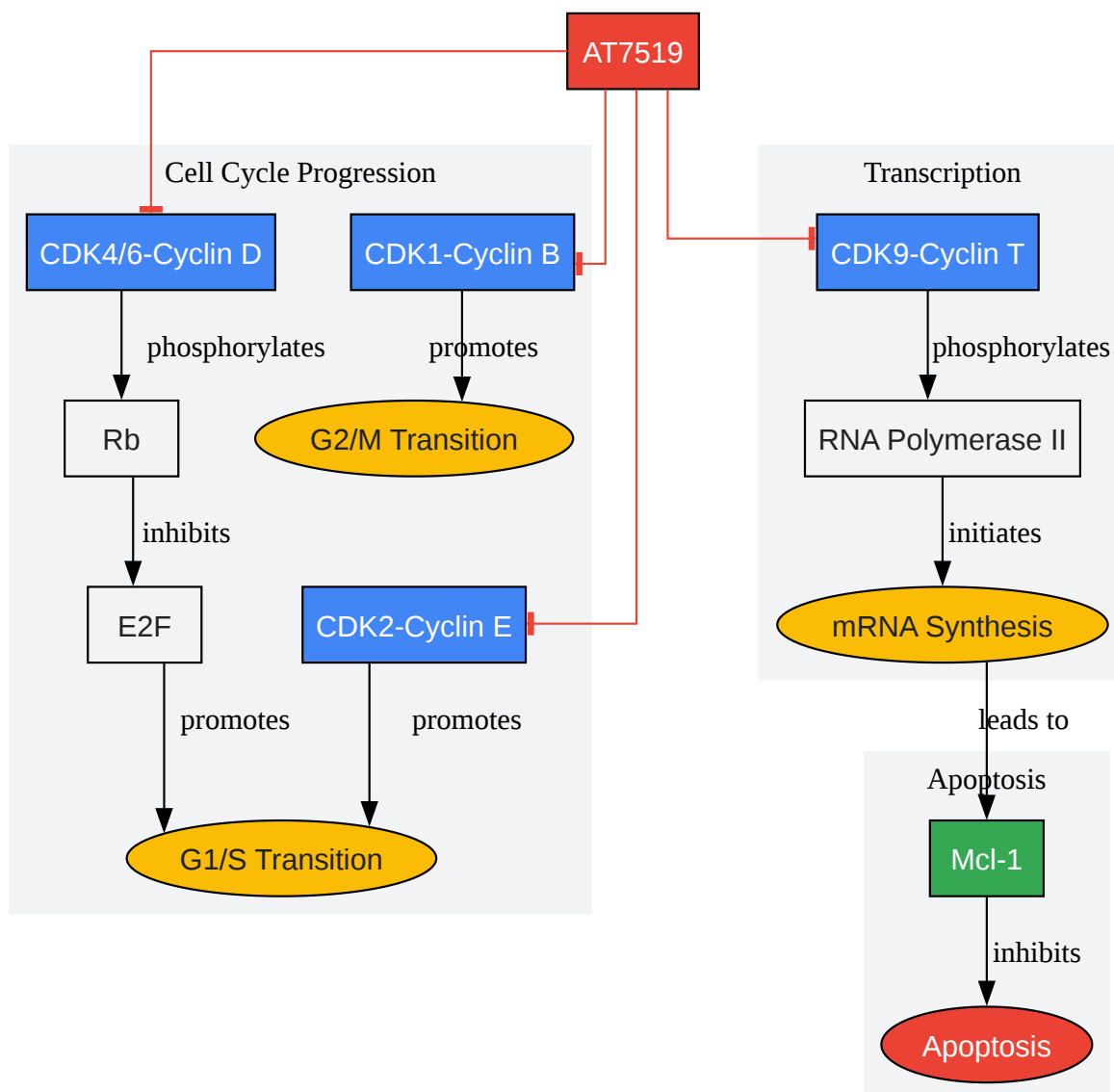
- **Protein Extraction:** Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-30 μ g) on a polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb, cleaved PARP) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

- **Cell Implantation:** Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

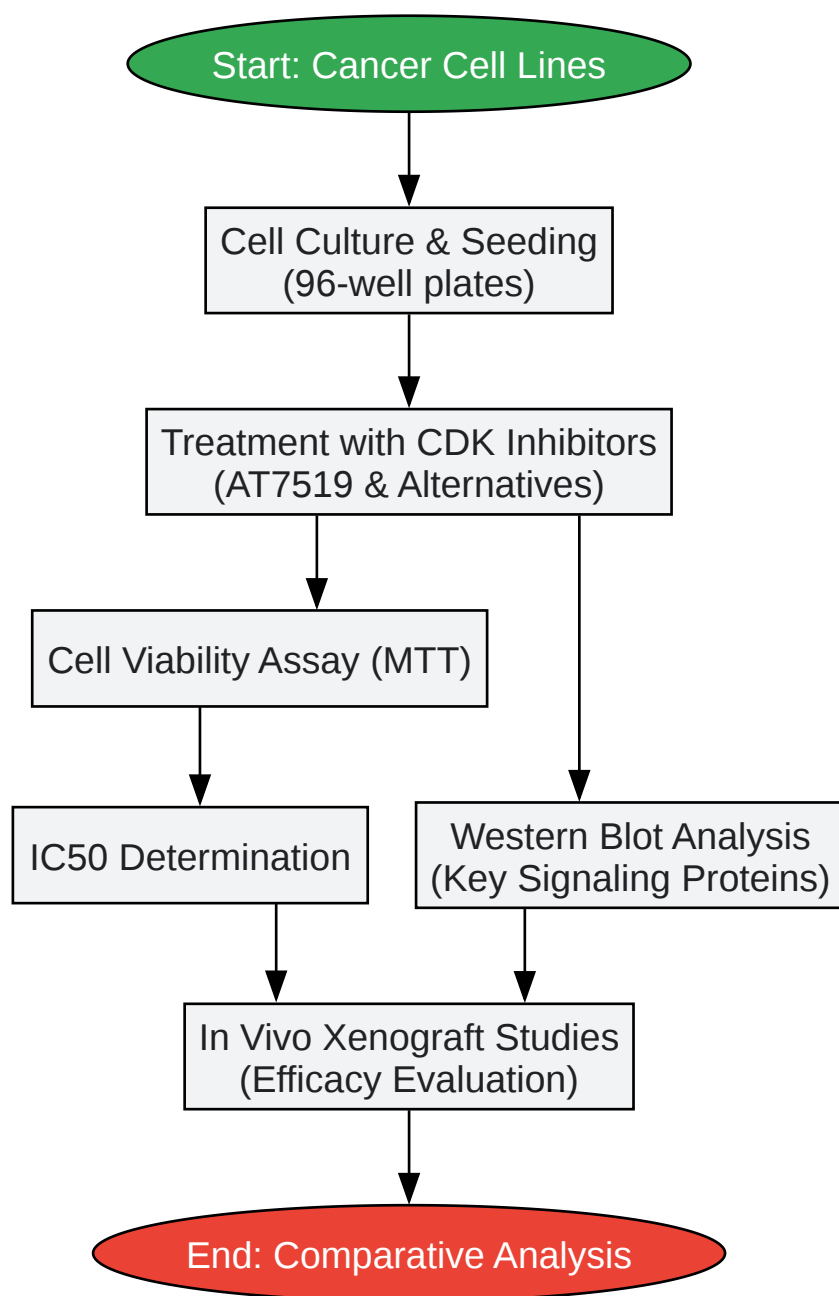
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring tumor volume with calipers twice a week.
- **Randomization and Treatment:** When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., **AT7519 TFA**) or vehicle control via the appropriate route (e.g., intraperitoneal injection or oral gavage) according to the specified dosing schedule.
- **Efficacy Evaluation:** Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
- **Data Analysis:** Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

Mandatory Visualization



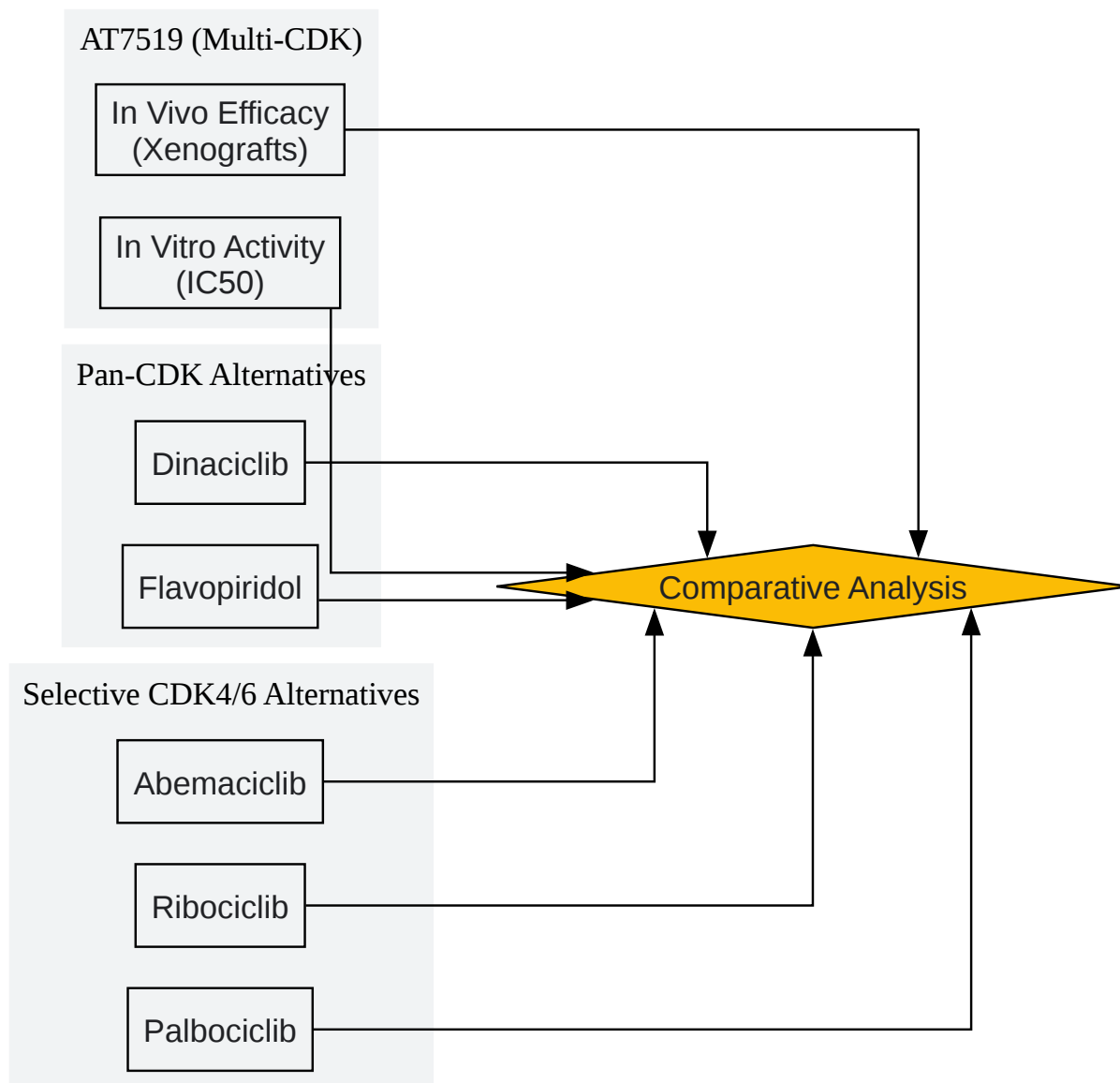
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AT7519 inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.



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Workflow for preclinical evaluation of CDK inhibitors.



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Logical relationship for comparing AT7519 with its alternatives.

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